

atypical or unexpected results in IL-18 ELISA

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Welcome to the Technical Support Center for IL-18 ELISA. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot atypical or unexpected results in their Interleukin-18 (IL-18) ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cross-reactivity of an IL-18 ELISA kit with the inactive precursor, pro-IL-18?

A1: Cross-reactivity with pro-IL-18 can vary between different ELISA kits. For example, some commercially available human IL-18 ELISA kits show approximately 0.7% cross-reactivity with human pro-IL-18, while some mouse IL-18 ELISA kits can have cross-reactivity of less than 10% with mouse pro-IL-18.^[1] It is crucial to check the manufacturer's datasheet for the specific kit you are using to understand its cross-reactivity profile.

Q2: What are some common sample types that can be used with IL-18 ELISA kits?

A2: Most IL-18 ELISA kits are validated for use with serum, plasma, and cell culture supernatants.^{[1][2]} However, with proper validation, they have also been successfully used to measure IL-18 in other biological fluids like urine and in tissue homogenates.^[1] Always refer to the kit's manual for recommended sample types and any specific sample preparation protocols.

Q3: What is the general principle of a sandwich ELISA for IL-18?

A3: A sandwich ELISA for IL-18 involves a microplate pre-coated with a capture antibody specific to IL-18. When the sample or standard containing IL-18 is added to the wells, the IL-18

binds to the capture antibody. Subsequently, a biotinylated detection antibody, also specific to IL-18, is added, which binds to a different epitope on the captured IL-18. An Avidin-Horseradish Peroxidase (HRP) conjugate is then added, which binds to the biotin on the detection antibody. Finally, a substrate solution is added, which reacts with the HRP to produce a color change. The intensity of the color is proportional to the amount of IL-18 in the sample and is measured using a microplate reader.^[3]

Troubleshooting Guides

This section addresses specific atypical results you might encounter during your IL-18 ELISA experiments.

Issue 1: High Background

A high background can mask the true signal from your samples and lead to inaccurate results.

Question: I am observing high background absorbance in my IL-18 ELISA. What are the possible causes and solutions?

Answer:

High background in an ELISA can stem from several factors, ranging from insufficient washing to non-specific binding of reagents. The table below summarizes the common causes and provides targeted solutions.

Potential Cause	Troubleshooting Steps
Inadequate Washing	Increase the number of wash cycles. Ensure all wells are completely filled and emptied during each wash. Increase the soaking time of the wash buffer in the wells. [4] [5]
Contaminated Reagents or Buffers	Prepare fresh wash buffers and substrate solutions. [5] [6] Ensure that the water used is of high purity.
High Concentration of Detection Antibody/Conjugate	Optimize the concentration of the detection antibody and HRP conjugate by performing a titration.
Non-specific Binding	Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent. [6] [7] [8]
Cross-reactivity	Check the kit's datasheet for known cross-reactivities. If a component in your sample matrix is suspected to cross-react, run a control with just the sample matrix. [4]
Extended Incubation Times or High Temperature	Strictly adhere to the incubation times and temperatures specified in the protocol. [5]
Substrate Incubation in Light	If using a light-sensitive substrate like TMB, ensure the incubation step is performed in the dark. [4]

Below is a decision-making workflow to help you troubleshoot high background issues.

Troubleshooting workflow for high background in IL-18 ELISA.

Issue 2: Weak or No Signal

The absence of a signal can be just as problematic as a high background.

Question: My IL-18 ELISA is showing very low or no signal, even for my positive controls. What should I check?

Answer:

A weak or absent signal can be due to a variety of factors, including issues with reagents, the experimental protocol, or the sample itself. The following table outlines potential causes and their solutions.

Potential Cause	Troubleshooting Steps
Omission of a Key Reagent	Carefully review the protocol to ensure all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order.
Inactive Reagents	Ensure reagents have not expired and have been stored correctly. ^[3] Test the activity of the HRP conjugate and substrate separately. Sodium azide is an inhibitor of HRP and should not be in your buffers.
Insufficient Incubation Time/Temperature	Follow the recommended incubation times and temperatures. ^[3] Ensure all reagents are brought to room temperature before use. ^[7]
Improper Standard or Sample Dilution	The concentration of IL-18 in your samples may be below the detection limit of the assay. ^[4] Try running less diluted samples. For plasma samples, a minimum dilution of 1:2 is often recommended to avoid matrix effects. ^[9]
Incorrect Plate Reader Settings	Verify that the correct wavelength (typically 450 nm for TMB substrate) and any necessary filters are set on the plate reader.
Problem with Antibody Pairing	If developing your own assay, ensure the capture and detection antibodies recognize different epitopes on the IL-18 molecule.

Issue 3: Poor Standard Curve

A reliable standard curve is essential for accurate quantification.

Question: I am getting a poor standard curve in my IL-18 ELISA (e.g., low R-squared value, non-linear). How can I improve it?

Answer:

An inaccurate standard curve will lead to unreliable sample quantification. Here are common causes and solutions for improving your standard curve.

Potential Cause	Troubleshooting Steps
Pipetting Errors	Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each standard dilution. [7]
Improper Standard Dilution	Briefly centrifuge the vial of lyophilized standard before reconstitution. Ensure the standard is completely dissolved by gentle mixing. Prepare the dilution series fresh for each experiment. [3]
Incomplete Washing	Ensure wells are completely aspirated between steps to prevent carryover. [3]
Incorrect Plate Reader Settings	Ensure the plate reader is set to the correct wavelength and has been pre-warmed. [3]
"Edge Effects"	Uneven temperature across the plate can cause "edge effects." Ensure the plate is incubated in a stable temperature environment and avoid stacking plates. [7]

Experimental Protocols

Standard Sandwich ELISA Protocol for IL-18

This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific manual provided with your IL-18 ELISA kit, as incubation times, reagent concentrations, and

other parameters may vary.

- **Reagent Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
- **Add Standards and Samples:** Add 100 μ L of each standard and sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for the recommended time (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[\[3\]](#)[\[10\]](#)
- **First Wash:** Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[\[3\]](#)
- **Add Detection Antibody:** Add 100 μ L of the biotinylated detection antibody working solution to each well. Cover the plate and incubate (e.g., 1 hour at 37°C or room temperature).[\[3\]](#)[\[10\]](#)
- **Second Wash:** Repeat the wash step as described in step 3.
- **Add HRP Conjugate:** Add 100 μ L of the HRP conjugate working solution to each well. Cover the plate and incubate (e.g., 30 minutes at 37°C or 45 minutes at room temperature).[\[3\]](#)[\[10\]](#)
- **Third Wash:** Repeat the wash step as described in step 3, but increase the number of washes to 5.[\[3\]](#)
- **Add Substrate:** Add 90-100 μ L of the substrate reagent (e.g., TMB) to each well. Cover the plate and incubate in the dark at room temperature for about 15-30 minutes, or until color develops.[\[3\]](#)[\[10\]](#)
- **Stop Reaction:** Add 50 μ L of stop solution to each well. The color in the wells should change from blue to yellow.
- **Read Plate:** Immediately read the absorbance at 450 nm using a microplate reader.

The following diagram illustrates the general workflow of a sandwich ELISA.

General workflow for a sandwich ELISA.

IL-18 Signaling Pathway

Understanding the biological context of IL-18 can be helpful. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immune responses.[11] It is initially synthesized as an inactive precursor and requires cleavage by caspase-1 to become active.[12]

The biological activity of IL-18 is mediated through its binding to the IL-18 receptor (IL-18R) complex, which consists of a ligand-binding subunit (IL-18R α) and a signal-transducing subunit (IL-18R β). [11][13] This binding initiates a signaling cascade that recruits the adaptor protein MyD88.[12] This complex then recruits TRAF6, ultimately leading to the activation of the NF- κ B and MAPK signaling pathways.[11][14] The activation of these pathways results in the production of various inflammatory mediators, most notably interferon-gamma (IFN- γ), especially in synergy with IL-12.[11][12]

Simplified IL-18 signaling pathway.

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